![molecular formula C13H25NO9 B236036 2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 131063-65-5](/img/structure/B236036.png)
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as ADH-6, is a compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
ADH-6 is believed to exert its effects through several mechanisms, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
ADH-6 has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in cells, which may be beneficial in the treatment of diabetes. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
ADH-6 has several advantages for lab experiments, including its high purity and stability. However, it can be challenging to work with due to its complex synthesis method, and it may not be readily available in large quantities. Additionally, further research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several possible future directions for research on ADH-6. These include further studies on its potential therapeutic applications in various diseases, as well as its potential use in the development of new materials. Additionally, further research is needed to fully understand its mechanisms of action and potential limitations. Overall, ADH-6 is a compound with significant potential for scientific research and development.
Synthesemethoden
ADH-6 can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the steps are carefully controlled to ensure the purity of the final product. The synthesis of ADH-6 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ADH-6 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use in drug development, particularly in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential use in the development of new materials, such as hydrogels and polymers.
Eigenschaften
CAS-Nummer |
131063-65-5 |
|---|---|
Produktname |
2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Molekularformel |
C13H25NO9 |
Molekulargewicht |
339.34 g/mol |
IUPAC-Name |
2-[2-amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c14-7-5(1-4(2-15)8(17)10(7)19)22-13-12(21)11(20)9(18)6(3-16)23-13/h4-13,15-21H,1-3,14H2 |
InChI-Schlüssel |
LTKGFEPXGILMIP-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)N)O)O)CO |
Synonyme |
(2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside 2-ADHMCG 2-amino-2,5,6-trideoxy-1-O-alpha-D-glucopyranosyl-5-(hydroxymethyl)-D-chiro-inositol alpha-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl D-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside beta-D-glucopyranosyl L-chiro-inositol isomer of (2-amino-3,4-dihydroxy-5-hydroxymethyl-1-cyclohexyl)glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



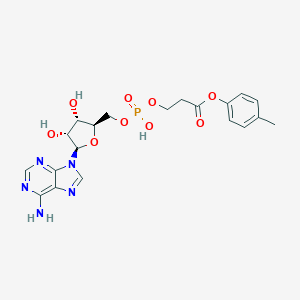

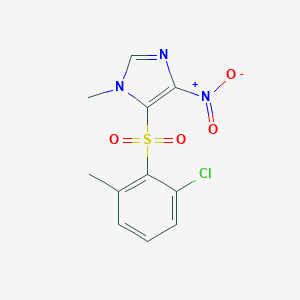
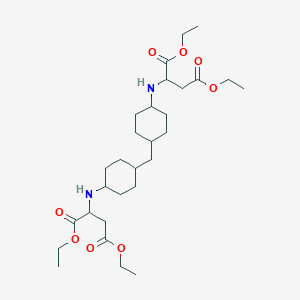
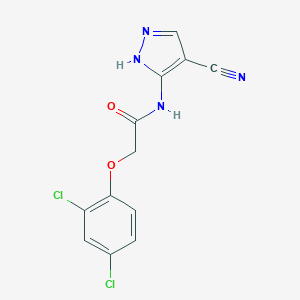
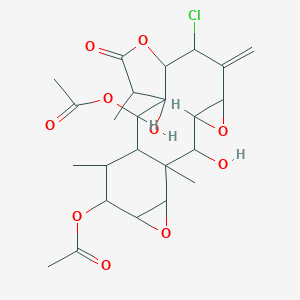
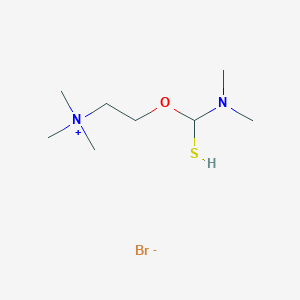

![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
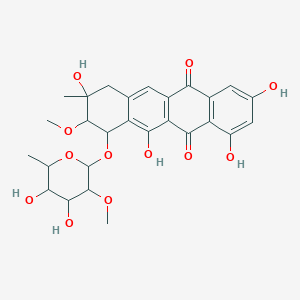

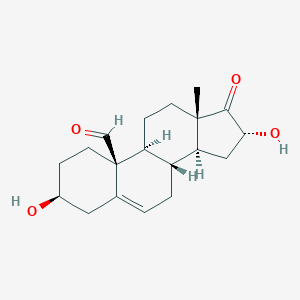
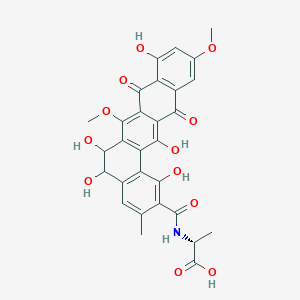
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)